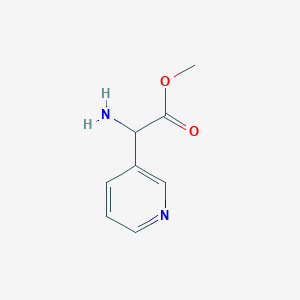

2-氨基-2-(吡啶-3-基)乙酸甲酯

描述

“Methyl 2-amino-2-(pyridin-3-yl)acetate” is an organic material intermediate compound that is a by-product of the preparation of esaconazole . It is also used in the synthesis of other compounds .

Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows obtaining the target products in one synthetic stage with high yields .Chemical Reactions Analysis

Acid anhydrides react with alcohols to form esters and with amines to form amides . These reactions could potentially involve “Methyl 2-amino-2-(pyridin-3-yl)acetate”, but specific reactions involving this compound are not mentioned in the sources.科学研究应用

杂环合成

2-氨基-2-(吡啶-3-基)乙酸甲酯是有机合成中的一种多功能结构单元,特别适用于构建杂环化合物。例如,它已被用于吡唑并[4,3-c]吡啶的合成中,证明了其在形成复杂杂环结构中的用途。该化合物作为合成新杂环的合成子,显示了其在药物化学和药物发现过程中的广泛适用性 (Prezent 等,2016 年)。

氧化裂解和环化

在另一项研究中,2-(吡啶-2-基)乙酸衍生物的氧化交叉偶联和环化已经实现,导致吲哚并咔唑骨架的有效合成。这证明了该化合物在促进多个 Csp3-H 键和 C-C 键断裂中的作用,突出了其在创建复杂分子结构中的潜力 (Wu 等,2017 年)。

螺环合成

此外,2-氨基-2-(吡啶-3-基)乙酸甲酯已被用于通过 1,3-偶极环加成反应合成含氧杂环/氮杂环的螺环。这突出了其在生成螺环化合物中的应用,螺环化合物因存在于各种生物活性分子中而具有重要意义 (Jones 等,2016 年)。

药物合成

该化合物还用于噻唑烷酮和曼尼希碱的合成和药理研究,强调了其在开发新药中的重要性。这项研究表明了它在合成具有潜在抗菌和抗结核活性的化合物方面用途广泛 (Dave 等,2007 年)。

有机合成方法

2-氨基-2-(吡啶-3-基)乙酸甲酯是开发新合成方法的基础,正如其在烷基 5-羟基-吡啶-和嘧啶-2-基乙酸甲酯的大规模合成中的应用所证明的那样。这项研究展示了其在高效获取这些杂环核中的作用,这些杂环核是有机合成中的有价值的中间体 (Morgentin 等,2009 年)。

作用机制

Target of Action

Methyl 2-amino-2-(pyridin-3-yl)acetate is a derivative of 2-aminopyridines . Compounds of this class have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . The primary targets of these compounds are often γ-aminobutyric acid receptors .

Mode of Action

Similar compounds, such as zolpidem, which is a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that Methyl 2-amino-2-(pyridin-3-yl)acetate might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Given its potential interaction with γ-aminobutyric acid receptors, it may influence neurotransmission pathways in the nervous system .

Pharmacokinetics

The lipophilicity of similar compounds often allows them to diffuse easily into cells , which could impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its primary targets.

未来方向

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . Additionally, the synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry .

生化分析

Biochemical Properties

It is known that pyridine derivatives can interact with multiple receptors and have been found in many important synthetic drug molecules . These interactions could potentially involve enzymes, proteins, and other biomolecules, although specific interactions for Methyl 2-amino-2-(pyridin-3-yl)acetate have not been reported.

Cellular Effects

Given the compound’s structure, it could potentially influence cell function by interacting with cell signaling pathways, influencing gene expression, or affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action for Methyl 2-amino-2-(pyridin-3-yl)acetate is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors and could also influence metabolic flux or metabolite levels .

属性

IUPAC Name |

methyl 2-amino-2-pyridin-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-3-2-4-10-5-6/h2-5,7H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRUJZICYBJXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

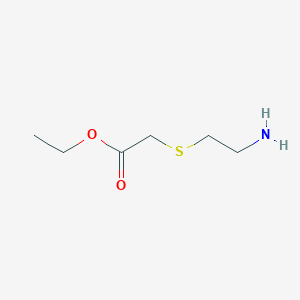

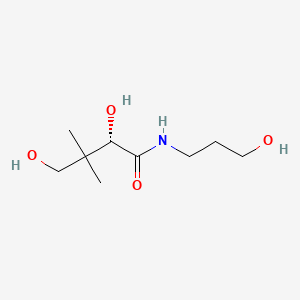

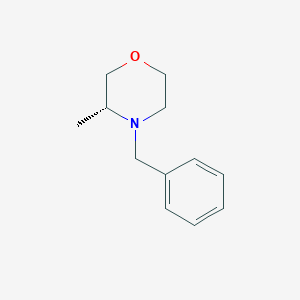

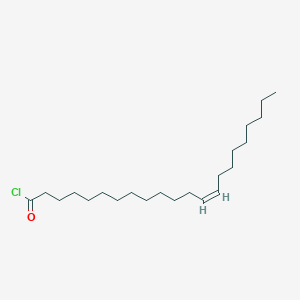

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)

![3-[Benzyl(methyl)amino]-1-phenyl-1-propanol](/img/structure/B3152951.png)